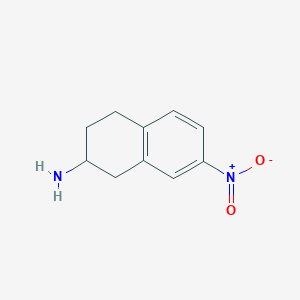

7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine

Overview

Description

7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol . It is a derivative of 1,2,3,4-tetrahydronaphthalene, featuring a nitro group at the 7th position and an amine group at the 2nd position. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

It is related to 2-aminotetralin, which has been shown to inhibit the reuptake of serotonin and norepinephrine .

Mode of Action

Based on its structural similarity to 2-aminotetralin, it may interact with its targets (serotonin and norepinephrine transporters) and likely induces their release as well .

Biochemical Pathways

Given its potential impact on serotonin and norepinephrine, it may influence pathways related to mood regulation, sleep, and cognition .

Pharmacokinetics

The compound has a predicted boiling point of 3324±420 °C, a predicted density of 1234±006 g/cm3, and a predicted pKa of 954±020 .

Result of Action

Based on its potential impact on serotonin and norepinephrine, it may have effects on mood, sleep, and cognition .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and can vary depending on the specific biochemical context .

Cellular Effects

The effects of this compound on cells are diverse and can influence various cellular processes. It can impact cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects can vary depending on the cell type and the concentration of the compound.

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves multiple steps. It can bind to certain biomolecules, inhibit or activate enzymes, and induce changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes changes in the compound’s stability, degradation, and long-term effects on cellular function . These temporal effects can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, certain threshold effects may be observed, while at high doses, toxic or adverse effects may occur .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with certain enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

This compound can be transported and distributed within cells and tissues. It can interact with certain transporters or binding proteins, and can influence its own localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. It may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the nitration of 1,2,3,4-tetrahydronaphthalene followed by amination. One common method includes the following steps:

Nitration: 1,2,3,4-tetrahydronaphthalene is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group at the 7th position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Nitration: Using large-scale nitration reactors to introduce the nitro group.

Catalytic Reduction: Employing industrial hydrogenation units for the reduction of the nitro group to an amine group.

Chemical Reactions Analysis

Types of Reactions

7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 1,2,3,4-tetrahydronaphthalen-2-amine.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine is utilized in various scientific research fields:

Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Employed in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

2-Aminotetralin: A stimulant drug with a similar tetrahydronaphthalene structure but without the nitro group.

1,2,3,4-Tetrahydro-1-naphthylamine: Used in the preparation of chiral ligands and as a reagent in organic synthesis.

Uniqueness

7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to the presence of both nitro and amine groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound in various research and industrial applications .

Biological Activity

7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine is an organic compound with the molecular formula C₁₀H₁₂N₂O₂ and a molecular weight of approximately 192.22 g/mol. This compound features a nitro group at the 7-position of the tetrahydronaphthalene structure, which is a bicyclic compound derived from naphthalene. The presence of both nitro and amine functional groups contributes to its reactivity and potential biological activity. Research indicates significant biological activity, particularly in medicinal chemistry and organic synthesis.

The structural characteristics of this compound contribute to its reactivity and biological interactions. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the amine group can participate in hydrogen bonding with proteins.

Antimycobacterial Properties

One of the most notable areas of research on this compound is its anti-mycobacterial properties . Studies have suggested that this compound may interact with various biological pathways, particularly those related to infections caused by Mycobacterium tuberculosis. Its structural analogs have shown promise in developing treatments for such infections.

Neurotransmitter Effects

Research has also explored the effects of this compound on neurotransmitter systems. The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders.

Antimicrobial Activity

Nitro-containing compounds have been recognized for their antimicrobial properties. The mechanism often involves the reduction of the nitro group to produce toxic intermediates that can bind to DNA and induce cell death . This mechanism is particularly relevant for compounds like metronidazole and chloramphenicol, which share structural similarities with this compound.

The biological activity of this compound is influenced by its mechanism of action:

- Bioreduction : The nitro group undergoes enzymatic reduction to form reactive intermediates.

- Protein Interaction : The amine group can form hydrogen bonds with target proteins.

- Cellular Impact : These interactions can influence various cellular processes related to infection and inflammation.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Properties

IUPAC Name |

7-nitro-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c11-9-3-1-7-2-4-10(12(13)14)6-8(7)5-9/h2,4,6,9H,1,3,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQQVSKLPBROCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20632701 | |

| Record name | 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20632701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101167-13-9 | |

| Record name | 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20632701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.